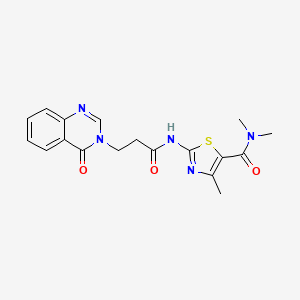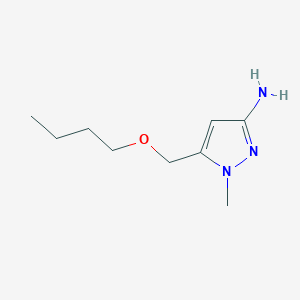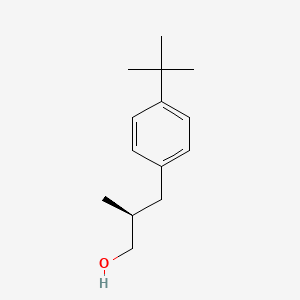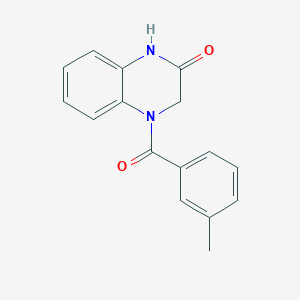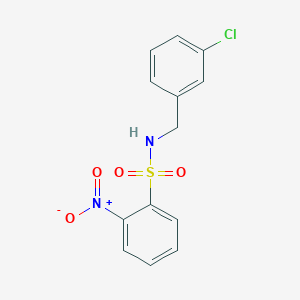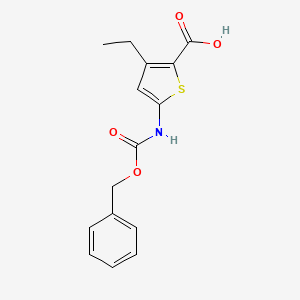![molecular formula C21H24ClN7O B2515267 1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2-cyclopentyléthanone CAS No. 920369-12-6](/img/structure/B2515267.png)
1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2-cyclopentyléthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C21H24ClN7O and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Ce composé, qui contient un cycle 1,2,3-triazole, a des applications significatives en chimie médicinale . Les triazoles sont importants en chimie pharmaceutique , et ils ont été utilisés dans le développement d'une variété de médicaments avec des effets thérapeutiques divers .
Chimie Verte
Le composé peut être synthétisé en utilisant des méthodes de chimie verte, qui visent à réduire les déchets et les apports énergétiques . Cela inclut les sources non conventionnelles pour les réactions chimiques telles que les micro-ondes, le mélange mécanique, la lumière visible et les ultrasons .
Applications Biologiques
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments, la synthèse organique, la chimie des polymères, la chimie supramoléculaire, la bioconjugaison, la biologie chimique, l'imagerie fluorescente et la science des matériaux . Ils ont été utilisés pour développer des composés avec une large gamme d'activités biologiques .
Applications Antifongiques et Anti-VIH
Les dérivés de la 1,2,4-triazine, qui sont structurellement similaires au composé en question, ont été trouvés pour présenter des activités antifongiques et anti-VIH .
Applications Anticancéreuses
Le composé pourrait potentiellement être utilisé dans le développement de médicaments anticancéreux . Des structures similaires ont été synthétisées et testées pour leurs propriétés antitumorales .
Applications Anti-inflammatoires et Analgésiques
Les dérivés de la 1,2,4-triazine ont été rapportés comme possédant des activités anti-inflammatoires et analgésiques .
Applications Antihypertensives et Cardiotoniques
Ces dérivés ont également été trouvés pour avoir des effets antihypertensifs et cardiotoniques .
Applications Antimicrobiennes et Antiparasitaires
Enfin, les dérivés de la 1,2,4-triazine ont été rapportés comme possédant des activités antimicrobiennes et antiparasitaires .
Mécanisme D'action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and ubiquitin-specific-processing protease 28 (usp28) . CDK2 is a crucial regulator of the cell cycle, and USP28 is involved in the regulation of DNA damage response pathways .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . The inhibition of USP28 can disrupt DNA damage response pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 and USP28 by this compound could potentially lead to the arrest of the cell cycle and the disruption of DNA damage response pathways, respectively. These effects could result in the death of cancer cells .
Analyse Biochimique
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83. This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone on various cell types are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis. It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival . Additionally, the compound influences cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization of the compound within these tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHHEQJAZRGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
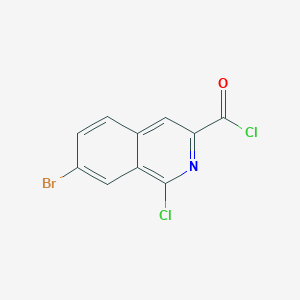
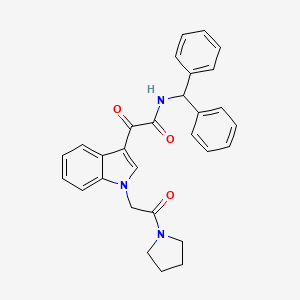
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)
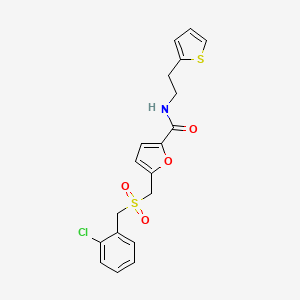
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)
